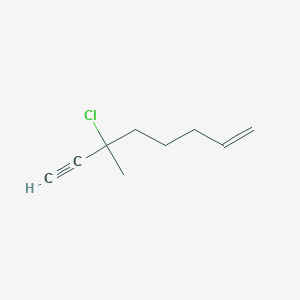

6-Chloro-6-methyloct-1-en-7-yne

Description

6-Chloro-6-methyloct-1-en-7-yne is an organochlorine compound featuring an unsaturated hydrocarbon backbone with both alkene (C=C) and alkyne (C≡C) functional groups. Its structure comprises an eight-carbon chain (octane) with a chlorine atom and a methyl group substituted at the sixth carbon, an alkene at position 1, and an alkyne at position 7. This combination of substituents and unsaturated bonds imparts unique reactivity and physicochemical properties, making it a subject of interest in synthetic organic chemistry.

Properties

CAS No. |

61422-81-9 |

|---|---|

Molecular Formula |

C9H13Cl |

Molecular Weight |

156.65 g/mol |

IUPAC Name |

6-chloro-6-methyloct-1-en-7-yne |

InChI |

InChI=1S/C9H13Cl/c1-4-6-7-8-9(3,10)5-2/h2,4H,1,6-8H2,3H3 |

InChI Key |

ODZZJZJAAXABRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC=C)(C#C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-methyloct-1-en-7-yne typically involves the chlorination of 6-methyloct-1-en-7-yne. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-methyloct-1-en-7-yne can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The alkene and alkyne groups can participate in addition reactions with halogens, hydrogen, and other reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.

Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst can be used for addition reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Major Products Formed

Substitution: Products with different functional groups replacing the chlorine atom.

Addition: Dihalogenated or hydrogenated products.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.

Scientific Research Applications

6-Chloro-6-methyloct-1-en-7-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-6-methyloct-1-en-7-yne involves its interaction with various molecular targets. The chlorine atom and the unsaturated bonds in the molecule make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Differences :

- Substituents : Replaces the chlorine atom in the target compound with a second methyl group.

- Molecular Formula : C₁₀H₁₆ (vs. C₉H₁₃Cl for the target).

- Molecular Weight : 136.24 g/mol (vs. 156.45 g/mol for the target).

Key Inferred Properties :

- Polarity : The absence of chlorine reduces polarity, making 6,6-dimethyloct-1-en-7-yne more hydrophobic than its chlorinated analog.

- Reactivity : Electron-donating methyl groups may stabilize carbocation intermediates during electrophilic addition reactions at the alkyne or alkene sites. In contrast, the chlorine atom in the target compound likely withdraws electrons, enhancing electrophilicity at the triple bond.

Research Implications :

The dimethyl analog’s simpler substitution pattern may favor applications in polymer precursors or hydrophobic materials, whereas the chloro-methyl variant’s polarity could suit catalytic or pharmaceutical intermediates.

Hept-6-yn-1-amine Hydrochloride ()

Structural Differences :

- Functional Groups : Features an amine (-NH₂) and hydrochloride salt instead of chlorine and methyl groups.

- Molecular Formula : C₇H₁₄ClN (vs. C₉H₁₃Cl for the target).

- Molecular Weight : 147.65 g/mol (vs. 156.45 g/mol).

Key Inferred Properties :

- Solubility: The ionic nature of the hydrochloride salt enhances water solubility, unlike the neutral, non-polar target compound.

- Reactivity : The amine group acts as a nucleophile, enabling reactions with electrophiles (e.g., acyl chlorides), while the chlorine in the target compound may serve as a leaving group in substitution reactions.

Research Implications : Hept-6-yn-1-amine hydrochloride’s applications likely focus on bioactive molecule synthesis (e.g., pharmaceuticals), whereas the target compound’s en-yne system could be leveraged in cross-coupling reactions or material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.